
2,3,6-Triaminopyridine-4(1H)-thione--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of three amino groups and a thione group attached to a pyridine ring, along with a hydrogen chloride component. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) typically involves multi-step reactions starting from pyridine derivatives. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the addition of hydrogen chloride to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can further modify the amino or thione groups, typically using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
科学的研究の応用
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) involves interactions with various molecular targets and pathways. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing biological processes and chemical reactions. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular functions.
類似化合物との比較
Similar Compounds
2,3,5-Triaminopyridine: Similar structure but lacks the thione group.
2,4,6-Triaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,3,6-Triaminopyridine: Similar structure but without the thione group and hydrogen chloride component.
Uniqueness
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is unique due to the presence of both amino and thione groups on the pyridine ring, along with the hydrogen chloride component. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
60282-74-8 |
|---|---|
分子式 |
C5H9ClN4S |
分子量 |
192.67 g/mol |
IUPAC名 |
2,3,6-triamino-1H-pyridine-4-thione;hydrochloride |
InChI |
InChI=1S/C5H8N4S.ClH/c6-3-1-2(10)4(7)5(8)9-3;/h1H,7H2,(H5,6,8,9,10);1H |
InChIキー |
STEOZUOKHYZTIO-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=C(C1=S)N)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
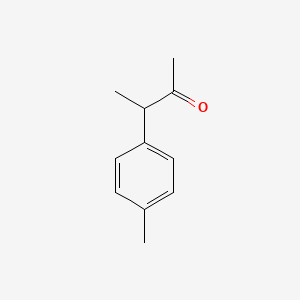
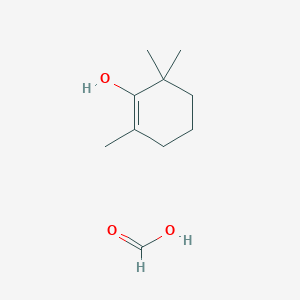
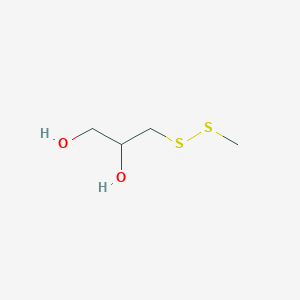

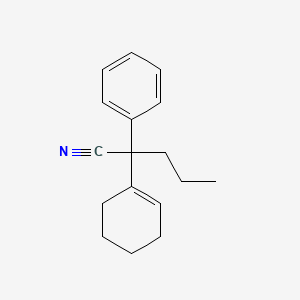

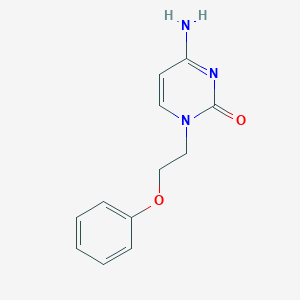
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
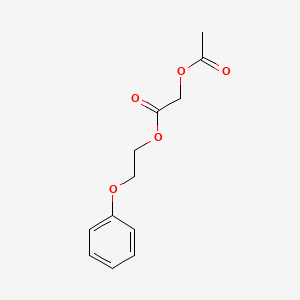
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

methyl}amino)benzoic acid](/img/structure/B14598032.png)
